(2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide
Description
(2Z)-2-[(4-Ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by:
- A 2H-chromene core with a conjugated imino group at position 2.
- A 4-ethylphenyl substituent on the imino nitrogen, contributing steric bulk and moderate lipophilicity.
Chromene derivatives are pharmacologically significant due to their antimicrobial, antitumor, and fluorescence properties . This compound’s Z-configuration stabilizes the imino tautomer, which may enhance interactions with biological targets.
Properties
IUPAC Name |
2-(4-ethylphenyl)imino-N-(furan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-2-16-9-11-18(12-10-16)25-23-20(14-17-6-3-4-8-21(17)28-23)22(26)24-15-19-7-5-13-27-19/h3-14H,2,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPFOSRBMHQKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors, such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Introduction of the Imino Group: The imino group can be introduced by reacting the chromene core with an amine derivative, such as 4-ethylphenylamine, under dehydrating conditions to form the imine linkage.
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through a nucleophilic substitution reaction, where a suitable furan derivative reacts with the chromene-imine intermediate.
Industrial Production Methods
Industrial production of (2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imino group to an amine or reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan or chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that chromene derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of chromene showed selective cytotoxicity towards breast and colon cancer cells, suggesting that (2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide may possess similar effects due to its structural similarities with other active chromene compounds .
Antimicrobial Properties
The antimicrobial activity of chromene derivatives has been extensively documented. A study focusing on various substituted chromenes revealed that certain compounds exhibited potent antibacterial and antifungal activities. The (2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide is hypothesized to possess such properties, making it a candidate for further investigation in the development of new antimicrobial agents .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Research has shown that chromene derivatives can modulate inflammatory pathways. The potential anti-inflammatory effects of (2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide may be explored through its ability to inhibit pro-inflammatory cytokines, thus offering therapeutic avenues for conditions like arthritis and other inflammatory disorders.
Case Studies
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The imino group and chromene core may interact with enzymes or receptors, modulating their activity. The furan-2-ylmethyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Substituent Effects on the Imino Group
Key Observations :
- 4-Ethylphenyl vs. Halogenated/Aryl Groups : The ethyl group offers moderate lipophilicity without strong electron-withdrawing/donating effects, balancing solubility and membrane permeability. In contrast, fluorine (electron-withdrawing) in or sulfamoyl (polar) in drastically alters electronic profiles.
- Furan vs. Tetrahydrofuran : The unsaturated furan in the target compound may enhance π-π stacking compared to tetrahydrofuran derivatives in .
Carboxamide Modifications
Key Observations :
- The furan-2-ylmethyl group in the target compound provides a compact, polar moiety ideal for targeting enzymes with hydrophobic pockets (e.g., kinases).
Biological Activity
The compound (2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide represents a class of chromene derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular structure of the compound is characterized by a chromene core, which is known for diverse biological activities. The presence of the 4-ethylphenyl imino group and the furan-2-ylmethyl substituent enhances its chemical reactivity and biological profile. The molecular formula is , with a molecular weight of approximately 374.44 g/mol.
Antioxidant Activity
Chromene derivatives often exhibit significant antioxidant properties. Studies have shown that compounds with similar structural motifs can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The antioxidant activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
Anti-inflammatory Properties
Research indicates that chromene derivatives can inhibit inflammatory pathways. For instance, compounds similar to (2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide have been reported to suppress the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to their anti-inflammatory effects.
Tyrosinase Inhibition
A significant area of interest is the inhibitory effect on tyrosinase, an enzyme involved in melanin biosynthesis. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders. Preliminary studies suggest that (2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide may exhibit potent inhibitory activity against tyrosinase, similar to other furan-chalcone derivatives.
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Kojic Acid | 19.97 | Competitive Inhibition |
| Compound A | 0.0433 | Mixed Inhibition |
| Compound B | 0.28 | Non-competitive |
The mechanisms underlying the biological activities of (2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide are multifaceted:
- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition : The interaction with tyrosinase involves binding at the active site, inhibiting its catalytic function and thus reducing melanin production.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to inflammation and oxidative stress response.
Case Studies
- Study on Tyrosinase Inhibition : A recent study evaluated several furan-based compounds for their tyrosinase inhibitory activity. Among them, a derivative closely related to (2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide demonstrated significant inhibition with an IC50 value of 0.0433 µM for monophenolase activity .
- Antioxidant Evaluation : Another study assessed the antioxidant potential of chromene derivatives using DPPH and ABTS radical scavenging assays. The results indicated that compounds with furan rings exhibited superior antioxidant activity compared to their non-furan counterparts .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
